molecular formula C19H15BrN2O5S B306989 (4-bromo-2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid

(4-bromo-2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B306989
M. Wt: 463.3 g/mol
InChI Key: ZWQLXTZDNXGYAC-DHDCSXOGSA-N
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Description

(4-bromo-2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and an imidazolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Imidazolidinylidene Intermediate: This step involves the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine to form the imidazolidinylidene intermediate.

    Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated intermediate is coupled with 4-bromo-2-hydroxyphenylacetic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidinylidene moiety, potentially converting it to a more saturated imidazolidine structure.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated imidazolidine derivatives.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4-bromo-2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid can be used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its biological activity.

Industry

In the material science industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which (4-bromo-2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the imidazolidinylidene moiety suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the imidazolidinylidene and methoxyphenyl groups.

    2-Bromo-4-methoxyphenylacetic acid: Similar but lacks the imidazolidinylidene group.

    4-Methoxyphenylacetic acid: Lacks both the bromine atom and the imidazolidinylidene group.

Uniqueness

(4-bromo-2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and the imidazolidinylidene moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H15BrN2O5S

Molecular Weight

463.3 g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H15BrN2O5S/c1-26-14-5-3-13(4-6-14)22-18(25)15(21-19(22)28)9-11-8-12(20)2-7-16(11)27-10-17(23)24/h2-9H,10H2,1H3,(H,21,28)(H,23,24)/b15-9-

InChI Key

ZWQLXTZDNXGYAC-DHDCSXOGSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)NC2=S

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)NC2=S

Origin of Product

United States

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